Cas no 3542-13-0 (2,2-Diselanediyldiethanamine Dihydrochloride)

2,2-Diselanediyldiethanamine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Ethanamine, 2,2'-diselenobis-, hydrochloride(1:2)
- SELENOCYSTAMINE DIHYDROCHLORIDE
- SELENOCYSTAMINE DIHYDROCHLORIDE POWDER
- 2,2'-Diselanediyldiethanamine dihydrochloride
- 2,2'-diselenodiethanamine dihydrochloride
- Bis-(2-amino-aethyl)-diselenid,Dihydrochlorid
- bis-(2-amino-ethyl)-diselenide,dihydrochloride
- Selenocystamin-dihydrochlorid
- SelenocystaMine hydrochloride
- Selenocystamine2HClpowder
- Ethanamine, 2,2'-diselenobis-, dihydrochloride
- 2,2'-(1,2-diselanediyl)diethanamine dihydrochloride
- BCP02640
- Selenocystamine dihydrochloride, powder
- AK327611
- 2,2-Diselanediyldiethanamine dihydrochloride
- 2-(2-aminoeth
- 2-(2-aminoethyldiselany
- 2,2'-Diselanediyldiethanamine diHCl
- FT-0634896
- H10234
- SY120950
- HY-W105804
- AKOS015908274
- Selenocystamine 2HCl
- CS-0158446
- 2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride
- 2,2'-Diselanediyldiethanaminedihydrochloride
- SCHEMBL907389
- B0001-018612
- 3542-13-0
- Selenocystamine (dihydrochloride)
- SELENOCYSTAMINEDIHYDROCHLORIDE
- GS-6085
- MFCD00035445
- C4H14Cl2N2Se2
- 2-[(2-aminoethyl)diselanyl]ethan-1-amine dihydrochloride
- Selenocystamin-dihydrochloride
- DB-048800
- 2-[(2-AMINOETHYL)DISELANYL]ETHANAMINE DIHYDROCHLORIDE
- LACKHEAUUXZNBU-UHFFFAOYSA-N
- 2,2-Diselanediyldiethanamine Dihydrochloride
-
- MDL: MFCD00035445
- Inchi: 1S/C4H12N2Se2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H
- InChI Key: LACKHEAUUXZNBU-UHFFFAOYSA-N
- SMILES: [Se](C([H])([H])C([H])([H])N([H])[H])[Se]C([H])([H])C([H])([H])N([H])[H].Cl[H].Cl[H]
Computed Properties
- Exact Mass: 319.88600
- Monoisotopic Mass: 319.88645g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 37
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52
Experimental Properties
- Melting Point: 177-179 º C (decomposition) (ethanol, 95%)
- Solubility: H2O: clear to hazy
- PSA: 52.04000
- LogP: 2.06840
2,2-Diselanediyldiethanamine Dihydrochloride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301 + H331-H373-H410
- Warning Statement: P261-P273-P301+P310-P311-P501
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 23/25-33-50/53
- Safety Instruction: S22; S28; S45
-
Hazardous Material Identification:
- Risk Phrases:R26/27/28
2,2-Diselanediyldiethanamine Dihydrochloride Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,2-Diselanediyldiethanamine Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229086-10g |
Selenocystamine (dihydrochloride) |
3542-13-0 | 98% | 10g |
¥1246.00 | 2024-05-17 | |
abcr | AB490561-1 g |
Selenocystamine dihydrochloride, 95%; . |
3542-13-0 | 95% | 1g |
€136.80 | 2022-07-29 | |
abcr | AB490561-25 g |
Selenocystamine dihydrochloride, 95%; . |
3542-13-0 | 95% | 25g |
€766.50 | 2023-04-20 | |
eNovation Chemicals LLC | D587920-25g |
Selenocystamine dihydrochloride |
3542-13-0 | 97% | 25g |
$1000 | 2023-09-01 | |
eNovation Chemicals LLC | D583987-5g |
SELENOCYSTAMINE DIHYDROCHLORIDE |
3542-13-0 | 95% | 5g |
$460 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 168001-5g |
2,2-Diselanediyldiethanamine Dihydrochloride |
3542-13-0 | 5g |
3347CNY | 2021-05-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D303521-10g |
2,2-Diselanediyldiethanamine Dihydrochloride |
3542-13-0 | 97% | 10g |
¥1091.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D303521-1g |
2,2-Diselanediyldiethanamine Dihydrochloride |
3542-13-0 | 97% | 1g |
¥152.90 | 2023-09-03 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S0520-25MG |
2,2-Diselanediyldiethanamine Dihydrochloride |
3542-13-0 | 25mg |
¥1151.05 | 2023-09-16 | ||
Aaron | AR003UXI-10g |
2,2'-Diselanediyldiethanamine dihydrochloride |
3542-13-0 | 97% | 10g |
$108.00 | 2025-01-22 |
2,2-Diselanediyldiethanamine Dihydrochloride Related Literature
-
Hoai-Thuong Duc Bui,Yeonju Park,Young Mee Jung,Sing Yian Chew,Hyuk Sang Yoo J. Mater. Chem. B 2023 11 6961
-
Jian Zheng,Masaki Ohata,Naoki Furuta J. Anal. At. Spectrom. 2002 17 730
-
Yefei Tian,Miao Lei,Luke Yan,Feifei An Polym. Chem. 2020 11 2360
-
M. Deaker,W. Maher J. Anal. At. Spectrom. 1995 10 423
-
5. A hemocompatible polyurethane surface having dual fibrinolytic and nitric oxide generating functionsHao Gu,Xianshuang Chen,Xiaoli Liu,Wenjun Zhan,Zhonglin Lyu,Qian Yu,Zhaoqiang Wu,Hong Chen J. Mater. Chem. B 2017 5 980
-
C. Bissardon,O. Proux,S. Bureau,E. Suess,L. H. E. Winkel,R. S. Conlan,L. W. Francis,I. M. Khan,L. Charlet,J. L. Hazemann,S. Bohic Analyst 2019 144 3488
-
7. Palladium(II) 2-diphenylphosphinohydroquinone (H2pphq) complexes: preparation and structures of a novel cluster, [{PdBr(Hpphq)}4]·2H2O, and a phosphine–phosphinite complex, cis-[PdBr2{C6H3(OH)-1,PPh2-3,PPh2O-4}]·2H2OSeri Bima Sembiring,Stephen B. Colbran,Donald. C. Craig,Marcia L. Scudder J. Chem. Soc. Dalton Trans. 1995 3731
Additional information on 2,2-Diselanediyldiethanamine Dihydrochloride
Recent Advances in the Study of 2,2-Diselanediyldiethanamine Dihydrochloride (CAS: 3542-13-0) in Chemical Biology and Pharmaceutical Research
The compound 2,2-Diselanediyldiethanamine Dihydrochloride (CAS: 3542-13-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique selenide-based structure and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 2,2-Diselanediyldiethanamine Dihydrochloride as a promising agent in redox regulation and antioxidant therapy. Its selenide moiety is particularly noteworthy, as it exhibits enhanced reactivity compared to sulfur-based analogs, making it a valuable candidate for targeting oxidative stress-related diseases. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its structure and stability under physiological conditions.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating cellular redox balance. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2,2-Diselanediyldiethanamine Dihydrochloride effectively scavenges reactive oxygen species (ROS) in neuronal cells, suggesting potential applications in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The study also noted its low cytotoxicity, a critical factor for further drug development.
Another area of interest is the compound's role in cancer therapy. Preliminary data from a collaborative research project between academic and industrial laboratories indicate that 2,2-Diselanediyldiethanamine Dihydrochloride may enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to oxidative damage. This synergistic effect is currently under investigation in preclinical models, with results expected to be published later this year.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 2,2-Diselanediyldiethanamine Dihydrochloride. Recent work has focused on improving its bioavailability through novel formulation strategies, such as nanoparticle encapsulation. A 2024 study in Advanced Drug Delivery Reviews highlighted the potential of lipid-based nanoparticles to enhance the compound's stability and targeted delivery to diseased tissues.
In conclusion, 2,2-Diselanediyldiethanamine Dihydrochloride (CAS: 3542-13-0) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique redox-modulating properties and low toxicity profile position it as a promising candidate for further development in therapeutic applications. Future research should focus on addressing its pharmacokinetic limitations and expanding its potential uses in various disease models.
3542-13-0 (2,2-Diselanediyldiethanamine Dihydrochloride) Related Products
- 51848-11-4(Ethanamine, 2,2'-diselenobis[N,N-diethyl-)
- 45034-35-3(Ethanamine, 2,2'-diselenobis[N,N-dimethyl-)
- 90971-35-0(DISELENIDE, ETHYL METHYL)
- 4747-25-5(Ethanamine, 2,2'-diselenobis[N-methyl- (9CI))
- 288389-25-3(3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride)
- 511533-50-9(1H-Pyrazole-5-carbonyl chloride, 1-(2-chlorophenyl)-3-(trifluoromethyl)-)
- 1614256-81-3(Endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane)
- 2228727-41-9(tert-butyl N-2-amino-3-(3-ethylphenyl)propylcarbamate)
- 2138063-13-3(3-{5-Azaspiro[2.5]octan-5-yl}-4,4-dimethylcyclohexan-1-ol)
- 953151-02-5(2-(4-chlorophenoxy)-N-{3-4-(dimethylamino)phenylpropyl}acetamide)
